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molecular formula C12H12FNO B8306735 3-Ethyl-4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one

3-Ethyl-4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B8306735
M. Wt: 205.23 g/mol
InChI Key: KJMCXOMCAMCXNM-UHFFFAOYSA-N
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Patent
US04737511

Procedure details

A solution of ceric ammonium nitrate (542 g, 0.99 mol) in water (1L) is added dropwise over 45 minutes to a suspension of 3-ethyl-4-(4-fluorophenyl)-1,5-dihydro-1-(4-methoxyphenyl)-2H-pyrrol-2-one (103 g, 0.33 mol) in acetonitrile (2 L), while the temperature of the reaction mixture is maintained at 0°-10° C. After stirring 30 minutes sodium sulfite (125 g) is added. The mixture is stirred 30 minutes more and sodium bicarbonate (83 g) is added. After stirring an additional 30 minutes the mixture is concentrated to 1L and extracted with methylene chloride and ethyl acetate. The extracts are dried with magnesium sulfate, evaporated, and recrystallized from ethanol. Chromatography of this material on silica gel followed by drying under vacuum at 60° C. for 18 hr affords the title compound.
[Compound]
Name
ceric ammonium nitrate
Quantity
542 g
Type
reactant
Reaction Step One
Name
3-ethyl-4-(4-fluorophenyl)-1,5-dihydro-1-(4-methoxyphenyl)-2H-pyrrol-2-one
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
83 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](=[O:23])[N:5](C2C=CC(OC)=CC=2)[CH2:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH3:2].S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.C(#N)C>[CH2:1]([C:3]1[C:4](=[O:23])[NH:5][CH2:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
ceric ammonium nitrate
Quantity
542 g
Type
reactant
Smiles
Name
3-ethyl-4-(4-fluorophenyl)-1,5-dihydro-1-(4-methoxyphenyl)-2H-pyrrol-2-one
Quantity
103 g
Type
reactant
Smiles
C(C)C=1C(N(CC1C1=CC=C(C=C1)F)C1=CC=C(C=C1)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
83 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred 30 minutes more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 0°-10° C
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
After stirring an additional 30 minutes the mixture
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to 1L
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
by drying under vacuum at 60° C. for 18 hr
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1C(NCC1C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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